(1S,2R)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL
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Overview
Description
(1S,2R)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL is a chiral compound with significant interest in various scientific fields. This compound features a difluoromethyl group attached to a phenyl ring, which is further connected to a propanol backbone with an amino group. The stereochemistry of the compound is defined by the (1S,2R) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL typically involves several steps, starting from commercially available precursors. One common method includes the following steps:
Formation of the Difluoromethylated Intermediate:
Amino Group Introduction: The amino group can be introduced via reductive amination, where an appropriate ketone or aldehyde intermediate is reacted with an amine in the presence of a reducing agent.
Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the desired (1S,2R) configuration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for difluoromethylation and automated systems for chiral resolution to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: PCC, DMP
Reduction: NaBH4, LiAlH4
Substitution: Acyl chlorides, Alkyl halides
Major Products Formed
Oxidation: Ketone derivatives
Reduction: Alcohol derivatives
Substitution: Acylated or alkylated amino derivatives
Scientific Research Applications
(1S,2R)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (1S,2R)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets. The difluoromethyl group enhances its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The amino group can form hydrogen bonds, further stabilizing the interaction with the target .
Comparison with Similar Compounds
Similar Compounds
- (1S,2R)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL
- (1S,2R)-1-Amino-1-[4-(methyl)phenyl]propan-2-OL
- (1S,2R)-1-Amino-1-[4-(chloromethyl)phenyl]propan-2-OL
Uniqueness
The presence of the difluoromethyl group in (1S,2R)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents .
Properties
Molecular Formula |
C10H13F2NO |
---|---|
Molecular Weight |
201.21 g/mol |
IUPAC Name |
(1S,2R)-1-amino-1-[4-(difluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H13F2NO/c1-6(14)9(13)7-2-4-8(5-3-7)10(11)12/h2-6,9-10,14H,13H2,1H3/t6-,9-/m1/s1 |
InChI Key |
CQTJIMJWTQPZLP-HZGVNTEJSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=CC=C(C=C1)C(F)F)N)O |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)C(F)F)N)O |
Origin of Product |
United States |
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